![molecular formula C23H30O3S B2363939 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-35-1](/img/structure/B2363939.png)
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone, also known as 3-Pentamethylbenzyl sulfanyl-1-propanone or PMBS-1-Propanone, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. PMBS-1-Propanone is used in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Chemical Reactions and Product Formation : Klimenko et al. (1986) described the reaction of a similar compound with hydrogen sulfide and acids, leading to the formation of intramolecular rearrangement products in addition to usual disproportionation products (Klimenko et al., 1986).
Lignin Studies : Research by Li et al. (1996) involved acid treatment of lignin models, resulting in various 1,2-diaryl-1-propanones, highlighting the compound's relevance in understanding lignin structure and transformations (Li, Lundquist, & Stenhagen, 1996).
Pharmacological Potential : Barfknecht, Miles, and Leseney (1970) found that a related compound, 1-(3,4-dimethoxyphenyl)-2-propanol, affected the conditioned avoidance response in rats, indicating potential CNS depressant effects, relevant for pharmacological research (Barfknecht, Miles, & Leseney, 1970).
Chemiluminescence Research : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could have implications in the study of light-emitting reactions (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Crystallography and Structural Analysis : Bardet et al. (1999) investigated an inclusion compound of a related epoxide with chloroform, using NMR and X-ray crystallography, providing insights into molecular structures and interactions (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Copolymer Synthesis for Bioconjugation : Rossi et al. (2008) synthesized copolymers containing poly(ethylene glycol) and dioxolane functional groups, which could be relevant in creating aldehyde-containing copolymers for bioconjugation (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3S/c1-14-15(2)17(4)20(18(5)16(14)3)13-27-11-10-21(24)19-8-9-22(25-6)23(12-19)26-7/h8-9,12H,10-11,13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVAWRACQIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC(=C(C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

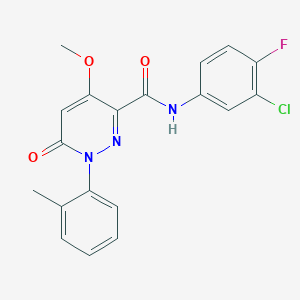
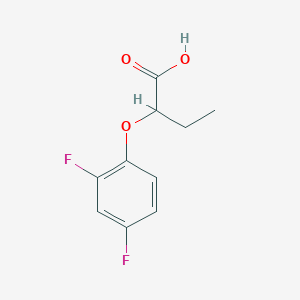
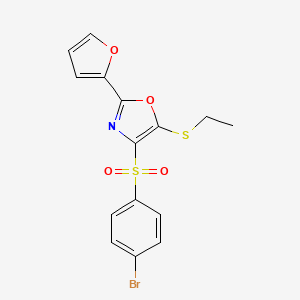
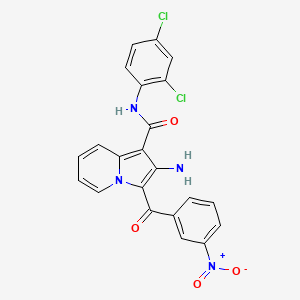
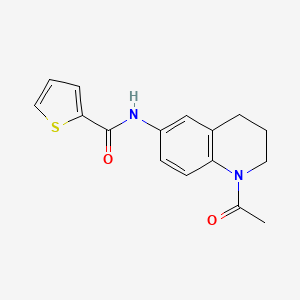
![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)
![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

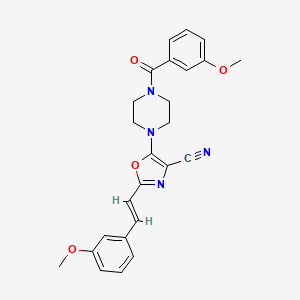
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)